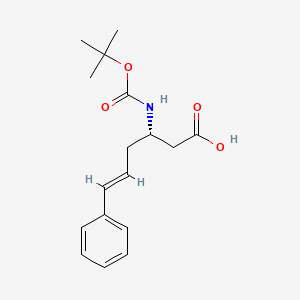

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Boc group is a common protecting group used in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. The compound can be utilized in the synthesis of peptides, particularly when specific stereochemistry is required. The Boc group can be removed under acidic conditions without affecting the rest of the molecule, making it a versatile tool in peptide chemistry .

Medicinal Chemistry

In medicinal chemistry, the compound’s structure can be incorporated into larger molecules to improve their pharmacokinetic properties. Its phenyl group can enhance interactions with biological targets, while the Boc group ensures stability during synthesis until the final deprotection step .

Material Science

The amino acid derivative can be used in material science to modify the surface properties of materials. For instance, it can be grafted onto polymers to introduce specific functionalities or to alter the interaction of the material with its environment .

Organic Synthesis

This compound can serve as a building block in organic synthesis. Its protected amino group and the presence of a double bond provide opportunities for further chemical modifications, such as the introduction of other functional groups or the extension of the carbon chain .

Bioconjugation

Bioconjugation techniques often require the use of protected amino acids. The Boc group in this compound allows for selective reactions to occur on other parts of the molecule, which is crucial when attaching biomolecules to surfaces or other large molecules .

Catalysis

The phenyl group in the compound can act as a ligand in catalytic systems. It can stabilize metal catalysts or participate in the formation of supramolecular structures that are important in catalysis .

Drug Delivery

Due to its structural features, this compound can be used in drug delivery systems. The Boc group can be used to temporarily modify drug molecules, making them more hydrophobic or altering their charge to improve cell membrane permeability .

Thermoelectric Materials

The compound’s phenyl group can contribute to the thermoelectric properties of materials. When incorporated into polymers or other materials, it can influence the electrical conductivity and Seebeck coefficient, which are important parameters in thermoelectric devices .

Wirkmechanismus

Target of Action

It is known that boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .

Biochemical Pathways

It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .

Result of Action

The primary result of the action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .

Action Environment

The action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .

Eigenschaften

IUPAC Name |

(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIROKVMYFFJKQ-RNVIBTMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)